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Efficacy & Antiviral Activity Comparison

The table below summarizes the key efficacy data from a Phase Ib/Ila randomized, double-blind, placebo-
controlled study. Patients were untreated and had plasma HIV-1 RNA >5,000 copies/mL. After 10 days of

twice-daily treatment, the following changes in viral load (VL) were observed [1] [2]:

Treatment Regimen Mean Change in

(twice-daily) viral Load (log1o) Key Findings

Placebo +0.10 Baseline for comparison [1]

Zidovudine 300 mg -0.55 Standard dose reference [1]

Zidovudine 200 mg -0.69 Reduced dose showed comparable/better
activity than 300mg dose [1]

Amdoxovir 500 mg -1.09 Demonstrated standalone antiviral activity [1]

Amdoxovir 500 mg + -1.69 Strong antiviral effect of combination [1]

Zidovudine 300 mg

Amdoxovir 500 mg + -2.00 Most potent regimen; synergy was
Zidovudine 200 mg statistically significant (P=0.021) [1]
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The combination of 500 mg amdoxovir with 200 mg zidovudine was significantly more potent than
amdoxovir monotherapy in both the area under the virus depletion curve and mean viral load decline,
suggesting a synergistic effect [1]. The combination therapy also showed markedly decreased variability in

viral load response compared to amdoxovir alone [1].

Detailed Experimental Protocol

The data in the table above was generated under the following clinical trial methodology [1]:

¢ Study Design: A Phase Ib/lla randomized, double-blind, placebo-controlled, proof-of-concept study.

e Patient Population: The study enrolled 24 HIV-1-infected adults who were either antiretroviral
therapy-naive or had not received any therapy in the 90 days prior to the study. Key inclusion criteria
were a plasma HIV-1 RNA level of 5,000 copies/mL and a CD4+ T-cell count of 2200 cells/mm?.

¢ Treatment Protocol: Patients were randomized to receive one of six twice-daily treatments for 10
days. The treatments were: 200 mg zidovudine, 300 mg zidovudine, 500 mg amdoxovir, 500 mg
amdoxovir plus 200 mg zidovudine, 500 mg amdoxovir plus 300 mg zidovudine, or a placebo.

¢ Primary Endpoints: The primary efficacy measures were the mean change in viral load (logio) from
baseline to day 10 and the area under the virus depletion curve (AUCVL).

o Safety Monitoring: Laboratory and clinical safety monitoring were performed throughout the study.

Pharmacological Rationale & Pathways

The rationale for combining amdoxovir and zidovudine, particularly at a reduced dose, is grounded in their

complementary pharmacological properties.
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Diagram 1: Pharmacological Rationale for the Amdoxovir-Zidovudine Combination

e Synergy and Counter-Selection of Resistance: In vitro studies demonstrated that amdoxovir and
zidovudine act synergistically [1]. The active form of amdoxovir, DXG, maintains activity against
HIV-1 strains with the M184V/I mutation and strains containing thymidine analogue mutations
(TAMs) [1]. Conversely, the K65R mutation, which can confer resistance to DXG, has been shown to
revert zidovudine-resistant virus back to a zidovudine-sensitive state [1]. This creates a favorable
resistance profile where the two drugs mutually suppress the emergence of resistance mutations against

the other [1] [3].

» Rationale for Reduced Zidovudine Dosing: An in silico (computer simulation) pharmacokinetic and
enzyme kinetic study suggested that a reduced zidovudine dose of 200 mg twice daily could decrease

intracellular levels of zidovudine-monophosphate (ZDV-MP), which is associated with toxicity (e.g.,
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bone marrow suppression), while maintaining levels of zidovudine-triphosphate (ZDV-TP), which is
responsible for the antiviral effect [1] [4]. This forms the basis for the hypothesis that the reduced dose

could offer an improved safety profile without compromising efficacy.

Pharmacokinetics and Safety Profile

e Lack of Pharmacokinetic Interaction: An intense pharmacokinetic study conducted alongside the
efficacy trial concluded that coadministration of amdoxevir with either 200 mg or 300 mg zidovudine
did not significantly change the plasma pharmacokinetic parameters or percent recovery in the urine of

either drug or their metabolites [5]. This lack of interaction simplifies the dosing regimen.

o Safety and Tolerability: In the 10-day study, all reported adverse events were mild to moderate [1]. It
is important to note that animal toxicology studies and some human trials identified potential safety
signals with amdoxovir, including lens opacities and obstructive nephropathy at high doses, though

no renal abnormalities were attributed to the drug in clinical trials [1].

Conclusion and Development Status

In summary, the combination of amdexoevir and a reduced dose of zidovudine (200 mg) demonstrated
promising short-term synergistic antiviral activity and a favorable pharmacological and resistance profile.

The reduced dose of zidovudine is supported by in silico models predicting a better toxicity profile.

However, it is important to note the limited scope of the available data. The core results are from a short-term
(10-day) study. A later planned extension study (NCT01738555) with the objective of examining safety and

efficacy for 36 weeks was withdrawn prior to recruitment, so no long-term data from that trial is available

[6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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